molecular formula C16H21N5O3 B2551490 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione CAS No. 2034604-47-0

1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione

Cat. No.: B2551490
CAS No.: 2034604-47-0
M. Wt: 331.376
InChI Key: ORVGUGFDJWFQMS-UHFFFAOYSA-N
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Description

1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
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Biological Activity

The compound 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopenta[3,4]pyrazolo moiety. Its molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3, indicating the presence of multiple nitrogen atoms which are often associated with biological activity.

Research indicates that compounds with similar structural motifs often exhibit antitumor , antiviral , and anti-inflammatory properties. The biological activity may be attributed to:

  • Apoptosis Induction : Compounds in this class have been shown to activate caspases (e.g., caspase 3/7), promoting programmed cell death in cancer cells .
  • Enzymatic Inhibition : Pyrazolo derivatives frequently act as inhibitors for various enzymes involved in cancer progression and viral replication .
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, thus preventing proliferation .

Biological Activity Overview

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7) via caspase activation.
AntiviralExhibits inhibitory effects on viral replication pathways.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related pyrazolo compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds significantly inhibited cell viability compared to controls . The mechanism involved the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Enzymatic Inhibition :
    • Research has demonstrated that similar pyrazolo compounds can inhibit enzymes critical for tumor growth and survival. For instance, compounds exhibiting high affinity for protein kinases have been identified as potential leads for anticancer drug development .
  • Anti-inflammatory Effects :
    • In vivo studies have shown that derivatives can reduce inflammation in animal models by modulating cytokine levels and inhibiting NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.

Properties

IUPAC Name

1-ethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-2-18-6-8-20(15(23)14(18)22)16(24)19-7-9-21-13(10-19)11-4-3-5-12(11)17-21/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGUGFDJWFQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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